![molecular formula C19H21NO4S B2996331 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate CAS No. 1798430-22-4](/img/structure/B2996331.png)
3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its functional groups and the type of compound it is (e.g., ester, amine, etc.) .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various laboratory tests.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research by Susanti et al. (2012) illustrates the utilization of silver acetate in catalyzing hydroamination reactions of similar sulfonylamino phenyl compounds. This process exemplifies a method for N-heterocyclic ring formation, highlighting the compound's potential in synthesizing indole derivatives, a core structure in many pharmaceuticals (Susanti et al., 2012).
Transesterification Catalyst
Bo et al. (2003) discuss the use of sulfamic acid and ionic liquids as catalysts for the chemoselective transesterification of β-ketoesters, demonstrating the compound's relevance in enhancing reaction specificity and efficiency (Bo, Ming, & Ji Shuan, 2003).
Solid Acid Catalysis
Nuryono et al. (2019) explored the modification of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, developing a magnetically separable solid acid catalyst. This research indicates the potential of sulfonyl-containing compounds in creating high-activity, reusable catalysts for hydrolysis reactions (Nuryono et al., 2019).
Synthetic Applications
Percec et al. (2001) described the synthesis of functional aromatic multisulfonyl chlorides, showcasing methods for preparing complex organic molecules and dendritic structures. This research underlines the utility of sulfonyl chloride groups in advanced organic synthesis and materials science (Percec et al., 2001).
Photocatalysis and Sensing
Yang et al. (2015) developed a visible-light initiated oxidative cyclization process for phenyl propiolates with sulfinic acids under metal-free conditions. This study suggests the role of similar sulfonylamino compounds in synthesizing coumarin derivatives with potential applications in sensing and photocatalysis (Yang et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-16(21)24-13-6-10-18-9-5-11-19(15-18)20-25(22,23)14-12-17-7-3-2-4-8-17/h2-5,7-9,11-12,14-15,20H,6,10,13H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYLLECVELEC-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Phenylethenesulfonamido)phenyl]propyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

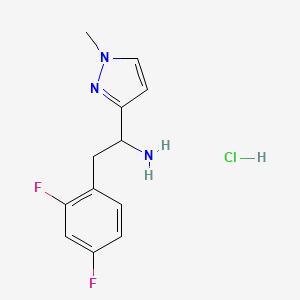
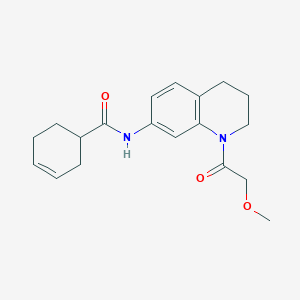

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

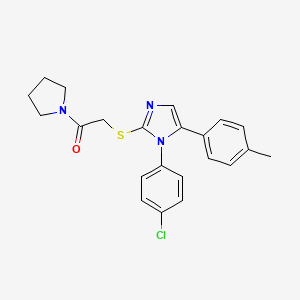

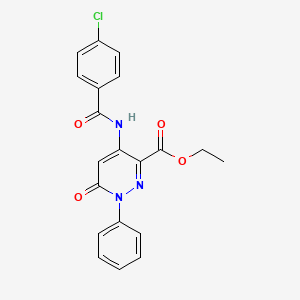
![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

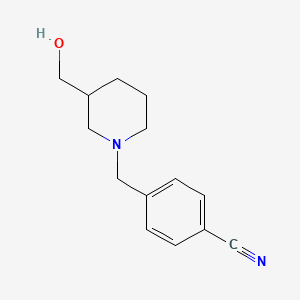
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)

